molecular formula C6H4BrNO3 B1273810 5-Bromo-6-hydroxynicotinic acid CAS No. 41668-13-7

5-Bromo-6-hydroxynicotinic acid

Cat. No.: B1273810
CAS No.: 41668-13-7
M. Wt: 218 g/mol
InChI Key: PQDLYKZCJBGXPQ-UHFFFAOYSA-N
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Description

5-Bromo-6-hydroxynicotinic acid is a useful research compound. Its molecular formula is C6H4BrNO3 and its molecular weight is 218 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Preparation

5-Bromo-6-hydroxynicotinic acid can be synthesized efficiently and safely. A large-scale preparation method involves the bromination of 2-hydroxynicotinic acid using sodium hypobromite, avoiding the use of hazardous elemental bromine (Haché, Duceppe, & Beaulieu, 2002).

Biochemical Applications

This compound plays a role in biochemical processes. For example, 6-hydroxynicotinate 3-monooxygenase, a monomeric enzyme from Pseudomonas fluorescens, catalyzes the oxidative decarboxylation of 6-hydroxynicotinate. This enzyme is involved in the synthesis of 2,5-dihydroxypyridine, a precursor for chemicals like 5-aminolevulinic acid used in plant growth, herbicides, and cancer therapy (Nakano et al., 1999).

Electrocatalysis

This compound is significant in electrocatalysis. For instance, electrocatalytic synthesis of 6-aminonicotinic acid, a derivative, has been explored using electrochemical reduction in the presence of CO2. This process shows potential for green chemistry applications (Gennaro et al., 2004).

Spectroscopy and Structural Studies

Infrared multiple-photon dissociation spectroscopy studies have been conducted on deprotonated 6-hydroxynicotinic acid to understand its gas-phase structure. Such studies are crucial in the analysis of industrial products and model systems for tautomerization of N-heterocyclic compounds (van Stipdonk et al., 2014).

Microbial Conversion and Biodegradation

Microbial processes involving this compound include its conversion to 6-hydroxynicotinic acid by specific bacteria, which is a step in nicotinic acid degradation. This process is crucial for understanding microbial pathways and potential applications in bioremediation or biochemical production (Ensign & Rittenberg, 1964).

Pharmacological and Health Research

Research has also explored derivatives of 5-hydroxynicotinic acid for their potential cardioprotective actions. Studies on specific derivatives have shown promising results in reducing diastolic dysfunction and protecting against ischemia/reperfusion injury, indicating a potential avenue for therapeutic applications (Danilenko, 2017).

Safety and Hazards

5-Bromo-6-hydroxynicotinic acid is considered hazardous. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

Biochemical Analysis

Biochemical Properties

5-Bromo-6-hydroxynicotinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with enzymes such as 6-hydroxynicotinate reductase, which catalyzes the reduction of 6-hydroxynicotinic acid to 6-oxo-1,4,5,6-tetrahydronicotinate . This interaction is crucial for the degradation of nicotinic acid, a process that involves multiple oxidative and reductive steps. Additionally, this compound may interact with other biomolecules, influencing various metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound may impact cellular metabolism by altering the flux of metabolites through various metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For example, its interaction with 6-hydroxynicotinate reductase involves binding to the enzyme’s active site, leading to the reduction of 6-hydroxynicotinic acid . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . This degradation can lead to changes in its biochemical activity and impact its effectiveness in experimental settings. Long-term studies have also indicated that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can induce toxic or adverse effects. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly . These toxic effects may include disruptions in cellular metabolism, oxidative stress, and damage to cellular structures. Therefore, careful consideration of dosage is essential when using this compound in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the degradation of nicotinic acid. It serves as an intermediate in the conversion of nicotinic acid to other metabolites, such as 6-oxo-1,4,5,6-tetrahydronicotinate and α-methyleneglutaric acid . These pathways involve a series of enzymatic reactions, including oxidation and reduction steps, that ultimately lead to the production of propionic acid, acetic acid, and carbon dioxide. The compound’s interactions with enzymes such as 6-hydroxynicotinate reductase are crucial for these metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, the compound can localize to various cellular compartments, depending on its interactions with intracellular proteins . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall biochemical activity.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound may be directed to specific organelles, such as the mitochondria or the nucleus, where it can exert its biochemical effects . These targeting mechanisms are essential for the compound’s activity, as they ensure that it reaches the appropriate cellular compartments to interact with its target biomolecules.

Properties

IUPAC Name

5-bromo-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDLYKZCJBGXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377398
Record name 5-bromo-6-hydroxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41668-13-7
Record name 5-bromo-6-hydroxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-6-hydroxynicotinic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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